Dabigatran Etexilate Propanoate

Description

Properties

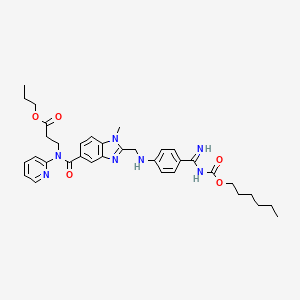

IUPAC Name |

propyl 3-[[2-[[4-(N-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H43N7O5/c1-4-6-7-10-22-47-35(45)40-33(36)25-12-15-27(16-13-25)38-24-31-39-28-23-26(14-17-29(28)41(31)3)34(44)42(30-11-8-9-19-37-30)20-18-32(43)46-21-5-2/h8-9,11-17,19,23,38H,4-7,10,18,20-22,24H2,1-3H3,(H2,36,40,45) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLPCJXCFBRGFMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC(=O)NC(=N)C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)OCCC)C4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H43N7O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

641.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1304574-20-6 |

Source

|

| Record name | beta-Alanine, N-((2-(((4-((((hexyloxy)carbonyl)amino)iminomethyl)phenyl)amino)methyl)-1-methyl-1H-benzimidazol-5-yl)carbonyl)-N-2-pyridinyl-, propyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1304574206 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .BETA.-ALANINE, N-((2-(((4-((((HEXYLOXY)CARBONYL)AMINO)IMINOMETHYL)PHENYL)AMINO)METHYL)-1-METHYL-1H-BENZIMIDAZOL-5-YL)CARBONYL)-N-2-PYRIDINYL-, PROPYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KB3BB67DU4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Dabigatran Etexilate Propanoate: Chemical Structure, Nomenclature, and Pharmaceutical Context

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of dabigatran etexilate propanoate, a significant process-related impurity and derivative of the widely recognized anticoagulant prodrug, dabigatran etexilate. Understanding the precise chemical identity and structure of such variants is paramount in pharmaceutical development for ensuring the purity, safety, and efficacy of the final active pharmaceutical ingredient (API). This document delineates the molecule's structural features, official nomenclature, and its relationship to the parent drug, supported by analytical and pharmacological context.

Chemical Identity and Physicochemical Properties

This compound is structurally analogous to dabigatran etexilate, differing by a single methylene unit in the terminal ester group. This seemingly minor modification results in distinct physicochemical properties that are critical for its identification and separation during the manufacturing process.

The formal International Union of Pure and Applied Chemistry (IUPAC) name for this compound is: propyl 3-[[2-[[4-(N-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate .[1]

Key identifiers and properties are summarized below for clarity and easy reference.

| Identifier | Value | Source |

| IUPAC Name | propyl 3-[[2-[[4-(N-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate | [1] |

| CAS Number | 1304574-20-6 | [2] |

| Molecular Formula | C₃₅H₄₃N₇O₅ | |

| Molecular Weight | 641.77 g/mol | |

| Canonical SMILES | CCCCCCOC(=O)NC(=N)C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)OCCC)C4=CC=CC=N4 | |

| InChI Key | SLPCJXCFBRGFMX-UHFFFAOYSA-N |

Molecular Structure and Key Functional Groups

The chemical architecture of this compound is complex, incorporating several key functional moieties that are essential to its behavior as a prodrug. The 2D structure is visualized below, followed by an analysis of its constituent parts.

Caption: A diagram illustrating the core components of the molecule.

The molecule can be deconstructed into several key regions:

-

Benzimidazole Core : A central heterocyclic system, substituted at the 1-position with a methyl group. This core acts as a rigid scaffold for the other functional groups.

-

Pyridine Ring : Attached via an amide linkage to the benzimidazole carbonyl group.

-

Propyl Propanoate Side Chain : This is the defining feature of this specific derivative, distinguishing it from the ethyl ester found in dabigatran etexilate. This lipophilic tail is one of two ester groups that are hydrolyzed in vivo.

-

Amidinophenyl Group : Attached to the 2-position of the benzimidazole via an aminomethyl linker. This part of the molecule contains the N-hexoxycarbonyl-protected amidine, which, after de-esterification and de-carbamoylation, becomes the key cationic group that binds to the active site of thrombin.

Relationship to Dabigatran Etexilate and the Active Moiety

This compound is classified as a process-related impurity in the synthesis of dabigatran etexilate. The parent drug, dabigatran etexilate, is a "double prodrug" designed to overcome the poor oral bioavailability of its active form, dabigatran.[3][4][5] Both the ethyl (etexilate) and propyl (propanoate) versions are pharmacologically inactive and require in vivo metabolic conversion to release the active dabigatran.[4][6][7]

This bioactivation cascade is a critical aspect of the drug's design. The ester and carbamate groups increase the molecule's lipophilicity, facilitating its absorption from the gastrointestinal tract.[8] Once absorbed, esterases in the plasma and liver hydrolyze these groups to unmask the polar, active drug.[5][8]

Caption: The metabolic pathway from prodrug to active thrombin inhibitor.

The active moiety, dabigatran, is a potent, competitive, and reversible direct thrombin inhibitor.[4][6] By binding to the active site of thrombin, it prevents the conversion of fibrinogen to fibrin, which is the final step in the coagulation cascade responsible for forming a thrombus.[5][7]

Analytical Characterization and Control

In pharmaceutical manufacturing, the presence of impurities must be strictly monitored and controlled to ensure drug safety and quality. Process-related impurities like this compound can arise from residual starting materials or reactants, such as the presence of propanol during the esterification step of synthesis.

The identification and quantification of this impurity typically rely on advanced chromatographic and spectrometric techniques.

Exemplary Analytical Workflow: HPLC-MS

A high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) system is the gold standard for this type of analysis.

Step 1: Chromatographic Separation

-

Objective: To separate this compound from the main API (dabigatran etexilate) and other potential impurities.

-

Methodology: A reversed-phase HPLC method is employed, typically using a C18 column. The mobile phase consists of a gradient mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).

-

Causality: The slightly higher lipophilicity of the propanoate derivative compared to the etexilate version (due to the extra CH₂ group) will cause it to have a slightly longer retention time on a reversed-phase column, allowing for its separation.

Step 2: Detection and Identification (UV and MS)

-

Objective: To detect the separated compounds and confirm their identity.

-

Methodology:

-

UV Detector: Monitors the column eluent at a specific wavelength (e.g., ~315 nm), where the benzimidazole chromophore absorbs strongly. This provides quantitative data based on peak area.

-

Mass Spectrometer (MS): The eluent is ionized (e.g., via electrospray ionization, ESI) and the mass-to-charge ratio (m/z) of the resulting ions is measured. This compound will produce a distinct molecular ion peak corresponding to its molecular weight (e.g., [M+H]⁺ at m/z 642.77).

-

-

Causality: MS provides unambiguous identification based on molecular weight, confirming that the separated peak is indeed the propanoate variant and not another impurity with a similar retention time.

Caption: A typical workflow for identifying process-related impurities.

Conclusion

This compound serves as a critical case study in pharmaceutical analysis and quality control. Its structural similarity to the parent prodrug, dabigatran etexilate, underscores the necessity of highly specific and sensitive analytical methods for its detection and quantification. While it shares the same fundamental prodrug design, its status as a process-related impurity requires that its levels be minimized in the final drug product. A thorough understanding of its chemical structure, nomenclature, and analytical behavior is therefore essential for any scientist or professional involved in the development, manufacturing, or regulation of dabigatran-based anticoagulants.

References

-

PubChem. (n.d.). Dabigatran Etexilate. National Center for Biotechnology Information. Retrieved from [Link]

-

Eriksson, B. I., Quinlan, D. J., & Eikelboom, J. W. (2011). Novel oral anticoagulants: focus on dabigatran etexilate. Circulation, 123(13), e381–e383. Retrieved from [Link]

-

Patsnap. (2024, July 17). What is the mechanism of Dabigatran Etexilate Mesylate? Patsnap Synapse. Retrieved from [Link]

-

Dr.Oracle. (2025, May 17). What is the mechanism of action of Pradaxa (dabigatran)? Retrieved from [Link]

-

van Ryn, J., Stangier, J., Haertter, S., Liesenfeld, K. H., Wienen, W., Feuring, M., & Clemens, A. (2010). Dabigatran etexilate--a novel, reversible, oral direct thrombin inhibitor: interpretation of coagulation assays and reversal of anticoagulant activity. Thrombosis and haemostasis, 103(6), 1116–1127. Retrieved from [Link]

-

Savelieva, M., et al. (2024). Synthetic Approaches toward Dabigatran Etexilate, an Oral Anticoagulant Drug. Organic Process Research & Development. Retrieved from [Link]

-

Zhang, Y., et al. (2025). Synthesis, Characterization and Suppression of Impurities during Optimization of Dabigatran Etexilate. ResearchGate. Retrieved from [Link]

-

Wang, X., et al. (n.d.). Synthesis of Dabigatran Etexilate. CNKI. Retrieved from [Link]

-

Therapeutic Goods Administration (TGA). (2016, January 4). AusPAR Attachment 1: Product Information for Pradaxa. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). An improved process for the preparation of dabigatran etexilate mesylate and synthesis of its impurities. Retrieved from [Link]

-

ACS Omega. (2018, May 29). Facile Synthesis of Dabigatran Etexilate Mesylate, an Anticoagulant Drug, Using a Novel Synthon, N-Hexyl-4-nitrophenyl Carbonate. Retrieved from [Link]

-

Deranged Physiology. (n.d.). Dabigatran. Retrieved from [Link]

-

ChemWhat. (n.d.). This compound CAS#: 1304574-20-6. Retrieved from [Link]

-

Environmental Protection Agency (EPA). (n.d.). Dabigatran etexilate mesylate Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

-

U.S. Food & Drug Administration (FDA). (2010, September 1). Center for Drug Evaluation and Research Application Number: 22-512 Clinical Pharmacology and Biopharmaceutics Review(s). Retrieved from [Link]

-

Bernardi, R. M., et al. (n.d.). Chemical structure of dabigatran etexilate. ResearchGate. Retrieved from [Link]

Sources

- 1. This compound | CAS No- 1304574-20-6 | NA [chemicea.com]

- 2. chemwhat.com [chemwhat.com]

- 3. Dabigatran Etexilate | C34H41N7O5 | CID 135565674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. What is the mechanism of Dabigatran Etexilate Mesylate? [synapse.patsnap.com]

- 6. droracle.ai [droracle.ai]

- 7. Dabigatran etexilate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tga.gov.au [tga.gov.au]

An In-Depth Technical Guide to the Impurity Profile of Dabigatran Etexilate: Focus on CAS 1304574-20-6 (Dabigatran Etexilate Propanoate Impurity)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the impurity profile of Dabigatran Etexilate, with a specific focus on the process-related impurity identified by CAS number 1304574-20-6, known as Dabigatran Etexilate Propanoate. As a critical quality attribute, understanding the formation, identification, and control of this and other impurities is paramount in the development of safe and efficacious Dabigatran Etexilate drug products. This document delves into the chemical characteristics of the propanoate impurity, elucidates its primary formation pathway via transesterification, and presents detailed analytical methodologies for its detection and quantification. Furthermore, it contextualizes the management of this impurity within the broader regulatory framework established by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).

Introduction: The Imperative of Impurity Profiling in Dabigatran Etexilate

Dabigatran etexilate, a prodrug of the direct thrombin inhibitor dabigatran, is a widely prescribed oral anticoagulant for the prevention of stroke and systemic embolism.[] The synthesis of this complex molecule involves multiple steps, creating a landscape where the formation of process-related impurities and degradation products is a significant concern.[2][3] Impurity profiling is a cornerstone of pharmaceutical development and manufacturing, directly impacting the safety, efficacy, and stability of the final drug product.[4][5] Regulatory bodies worldwide, guided by the ICH, mandate stringent control over impurities.[6][7]

This guide focuses on a specific, yet critical, process-related impurity: this compound (CAS 1304574-20-6). Understanding the lifecycle of this impurity—from its genesis in the manufacturing process to its analytical resolution—is essential for any scientist or researcher involved in the development, manufacturing, or quality control of Dabigatran Etexilate.

Chemical Profile of this compound Impurity

A thorough understanding of the chemical identity of an impurity is the foundation of its effective control.

| Identifier | Information |

| CAS Number | 1304574-20-6 |

| Chemical Name | Propyl 3-(2-((4-(N'-(Hexyloxycarbonyl) carbamimidoyl) phenylamino) methyl)-1- methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido) propanoate |

| Synonyms | Dabigatran n-propyl ester, Propyl Ester Etexilate |

| Molecular Formula | C35H43N7O5 |

| Molecular Weight | 641.76 g/mol |

The structure of this compound is closely related to the active pharmaceutical ingredient (API), differing only in the ester group of the β-alanine moiety. This structural similarity underscores the potential for this impurity to have comparable physicochemical properties, which presents challenges for analytical separation.

Formation Pathways: The Origin of this compound

The primary route for the formation of the this compound impurity is believed to be a process-related transesterification reaction .[2] This reaction is most likely to occur during the final stages of the Dabigatran Etexilate synthesis, specifically during the isolation and purification of the API.

One published synthesis of Dabigatran n-propyl ester suggests its formation can occur during the isolation of Dabigatran Etexilate from isopropyl alcohol.[2] If the isopropyl alcohol solvent is contaminated with n-propyl alcohol, a transesterification reaction can take place, where the ethyl ester of the Dabigatran Etexilate molecule is exchanged for a propyl ester.

Caption: Formation of this compound via transesterification.

Given that this impurity is process-related, its presence and concentration can be controlled by:

-

Stringent control of raw materials: Ensuring the purity of solvents, particularly the absence of n-propanol in isopropyl alcohol or ethanol used in the final crystallization steps.

-

Optimization of process parameters: Controlling temperature and reaction times during purification to minimize the rate of transesterification.

Analytical Methodologies for Detection and Quantification

The structural similarity between Dabigatran Etexilate and its propanoate impurity necessitates the use of high-resolution chromatographic techniques for their effective separation and quantification. Reversed-phase high-performance liquid chromatography (RP-HPLC) and liquid chromatography-mass spectrometry (LC-MS) are the methods of choice.[5][8]

Representative RP-HPLC Method

While a specific validated method for the propanoate impurity is not publicly available, a robust method for separating Dabigatran and its related substances can be adapted. The following protocol is a representative example based on published methods for Dabigatran impurity profiling.[9][10][11][12]

Experimental Protocol: RP-HPLC for Dabigatran Etexilate and Propanoate Impurity

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | 20 mM Ammonium formate buffer, pH 3.0 |

| Mobile Phase B | Acetonitrile |

| Gradient | Time (min) |

| 0 | |

| 25 | |

| 30 | |

| 32 | |

| 40 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 225 nm |

| Injection Volume | 10 µL |

| Diluent | Acetonitrile:Water (70:30 v/v) |

Causality behind Experimental Choices:

-

C18 Column: The non-polar stationary phase provides good retention and separation for the relatively non-polar Dabigatran Etexilate and its propanoate analogue.

-

Gradient Elution: A gradient of increasing organic modifier (acetonitrile) is crucial to elute the API and its impurities with good peak shape and resolution within a reasonable runtime.

-

Acidic Mobile Phase: A low pH mobile phase (pH 3.0) ensures that the basic nitrogen atoms in the molecules are protonated, leading to better peak shapes and consistent retention times.

-

UV Detection at 225 nm: This wavelength provides good sensitivity for both Dabigatran Etexilate and its structurally similar impurities.

LC-MS/MS for Confirmation and Enhanced Sensitivity

For unambiguous identification and quantification at very low levels, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred technique.[13][14]

Experimental Protocol: LC-MS/MS for this compound Impurity

| Parameter | Condition |

| LC System | UHPLC system |

| Column | C18, 100 mm x 2.1 mm, 1.8 µm particle size |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Optimized for separation of Dabigatran and impurities |

| Flow Rate | 0.4 mL/min |

| Mass Spectrometer | Triple Quadrupole |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Dabigatran Etexilate: Precursor Ion > Product Ion |

| Propanoate Impurity: Precursor Ion > Product Ion |

Self-Validating System: The use of Multiple Reaction Monitoring (MRM) in LC-MS/MS provides a high degree of selectivity and sensitivity. By monitoring specific precursor-to-product ion transitions for both the API and the impurity, the method can accurately quantify the impurity even in the presence of complex matrices.

Caption: A typical LC-MS/MS workflow for impurity analysis.

Regulatory Context and Risk Assessment

The control of impurities in drug substances is governed by ICH guidelines, primarily Q3A(R2) for new drug substances.[6][15] These guidelines establish thresholds for reporting, identification, and qualification of impurities.

| Threshold | Maximum Daily Dose ≤ 2 g/day | Maximum Daily Dose > 2 g/day |

| Reporting | 0.05% | 0.03% |

| Identification | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.05% |

| Qualification | 0.15% or 1.0 mg per day intake (whichever is lower) | 0.05% |

Qualification is the process of acquiring and evaluating data that establishes the biological safety of an individual impurity at the specified level.[15] Since specific toxicological data for this compound is not publicly available, its qualification would rely on the principles outlined in ICH Q3A(R2). If the level of this impurity exceeds the qualification threshold, further studies may be required to demonstrate its safety. However, as a process-related impurity, the primary strategy is to control its formation to well below the identification and qualification thresholds.

The FDA provides guidance for industry on the control of impurities in drug products, emphasizing the need for robust analytical methods and a thorough understanding of impurity formation.[8][16][17]

Conclusion

The this compound impurity (CAS 1304574-20-6) is a process-related impurity that likely arises from transesterification during the manufacturing of Dabigatran Etexilate. Its close structural similarity to the API necessitates the use of high-resolution analytical techniques such as RP-HPLC and LC-MS/MS for its effective control. By understanding its formation pathway, implementing robust analytical methods, and adhering to regulatory guidelines, pharmaceutical manufacturers can ensure the quality, safety, and efficacy of Dabigatran Etexilate drug products. This in-depth technical guide serves as a valuable resource for researchers and scientists in navigating the complexities of impurity profiling for this critical anticoagulant.

References

-

Pharmaffiliates. (n.d.). 1304574-20-6 | Propyl 3-(2-((4-(N'-(Hexyloxycarbonyl) carbamimidoyl) phenylamino) methyl) -. Retrieved from [Link]

-

ICH. (2006, October 25). Impurities in new drug substances Q3A(R2). Retrieved from [Link]

-

ICH. (n.d.). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. Retrieved from [Link]

-

AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]

-

Agilent Technologies, Inc. (2013, January 15). Quantitation of N-Nitroso Dabigatran Etexilate Impurity Using the Agilent 6495C LC/TQ. Retrieved from [Link]

-

IKEV. (n.d.). ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. Retrieved from [Link]

-

Taylor & Francis Group. (2017, May 31). Synthesis of potential impurities of dabigatran etexilate. Figshare. Retrieved from [Link]

-

Research Journal of Pharmacy and Technology. (2017, November 9). LC-MS method to Estimate the Relation between Drug Stability Study and Impurity Profile of Dabigatran etexilate. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Synthesis of Potential Impurities of Dabigatran Etexilate | Request PDF. Retrieved from [Link]

-

Academia.edu. (n.d.). Gradient RP-HPLC method for the determination of potential impurities in dabigatran etexilate in bulk drug and capsule formulations. Retrieved from [Link]

-

Acta Scientific. (2019, April 25). LC-MS method for Analysis of Dabigatran and its Impurities. Retrieved from [Link]

-

Analytical Methods (RSC Publishing). (n.d.). Ultrasensitive LC-MS/MS quantitation of the N-nitroso-dabigatran etexilate impurity in dabigatran etexilate mesylate using an electrospray ionization technique. Retrieved from [Link]

-

Arabian Journal of Chemistry. (2015, December 1). Gradient RP-HPLC method for the determination of potential impurities in dabigatran etexilate in bulk drug and capsule formulations. Retrieved from [Link]

-

Scholars Research Library. (n.d.). Validation of stability-indicating reverse phase HPLC method for the determination of related substances in dabigatran etexilate. Retrieved from [Link]

-

World Journal of Pharmaceutical and Medical Research. (2019, August 10). analytical method development and validation of dabigatran etexilate in pure and dosage forms by. Retrieved from [Link]

-

To Develop and Validate RP-HPLC Method for Dabigatran Etexilate Mesylate in Bulk and Tablet Form. (2020, August 15). Retrieved from [Link]

-

International Journal of Biology, Pharmacy and Allied Sciences. (2019, April 1). method development and validation of dabigatran etixilate mesylate by rp-hplc method and it. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). an-improved-process-for-the-preparation-of-dabigatran-etexilate-mesylate-and-synthesis-of-its-impurities.pdf. Retrieved from [Link]

- Google Patents. (2013, June 27). US9688657B2 - Synthesis of dabigatran.

-

Veeprho. (n.d.). Dabigatran Impurities and Related Compound. Retrieved from [Link]

- Google Patents. (n.d.). US20150246900A1 - Process for the Synthesis of Dabigatran and Its Intermediates.

-

FDA. (n.d.). Guidance for Industry - Q3A Impurities in New Drug Substances. Retrieved from [Link]

- Google Patents. (n.d.). US10112901B2 - Method for preparing dabigatran etexilate intermediate, and intermediate compound.

-

accessdata.fda.gov. (2010, July 16). CENTER FOR DRUG EVALUATION AND RESEARCH APPLICATION NUMBER: 22-512 ENVIRONMENTAL ASSESSMENT. Retrieved from [Link]

-

European Medicines Agency (EMA). (2023, March 30). Dabigatran Etexilate Accord. Retrieved from [Link]

-

YouTube. (2025, September 11). FDA-NIH 2024 | D1S04 - Chemistry, Manufacturing and Controls: Regulatory Considerations and Resource. Retrieved from [Link]

- Google Patents. (n.d.). EP3165521B1 - Method of preparing dabigatran etexilate intermediate and intermediate compound.

-

FDA. (2025, January 17). Guidances | Drugs. Retrieved from [Link]

- Google Patents. (n.d.). CN103275065A - Novel method for producing dabigatran etexilate.

-

FDA. (n.d.). Questions and Answers on Current Good Manufacturing Practice Requirements | Control of Components and Drug Product Containers and Closures. Retrieved from [Link]

- Google Patents. (n.d.). US9212166B2 - Process for the preparation of dabigatran etexilate mesylate and polymorphs of intermediates thereof.

-

Celegence. (2025, January 7). Ensuring Drug Quality with FDA Guidance. Retrieved from [Link]

Sources

- 2. tandf.figshare.com [tandf.figshare.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. US20150246900A1 - Process for the Synthesis of Dabigatran and Its Intermediates - Google Patents [patents.google.com]

- 5. veeprho.com [veeprho.com]

- 6. database.ich.org [database.ich.org]

- 7. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]

- 8. m.youtube.com [m.youtube.com]

- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 10. wjpmr.com [wjpmr.com]

- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 12. ijbpas.com [ijbpas.com]

- 13. agilent.com [agilent.com]

- 14. Ultrasensitive LC-MS/MS quantitation of the N-nitroso-dabigatran etexilate impurity in dabigatran etexilate mesylate using an electrospray ionization technique - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 15. pharma.gally.ch [pharma.gally.ch]

- 16. Questions and Answers on Current Good Manufacturing Practice Requirements | Control of Components and Drug Product Containers and Closures | FDA [fda.gov]

- 17. Ensuring Drug Quality with FDA Guidance [celegence.com]

The Journey of a Prodrug: Unraveling the Pharmacological Mechanism of Dabigatran Etexilate

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Dabigatran etexilate represents a significant advancement in oral anticoagulant therapy, offering a predictable and effective alternative to traditional vitamin K antagonists. Its success, however, lies in its sophisticated design as a double prodrug. This guide delves into the intricate pharmacological journey of dabigatran etexilate, from its oral administration to its ultimate action as a potent, direct thrombin inhibitor. We will explore the critical enzymatic activation cascade, the molecular intricacies of its target engagement, and the key pharmacokinetic and pharmacodynamic properties that define its clinical utility. This in-depth analysis is intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the core mechanisms underpinning this important therapeutic agent.

Introduction: The Rationale for a Prodrug Approach

The development of oral anticoagulants has been a long-standing challenge in cardiovascular medicine. The ideal agent would exhibit predictable pharmacokinetics, a wide therapeutic window, and a favorable safety profile, minimizing the need for frequent monitoring. Dabigatran, the active form, is a potent and selective direct inhibitor of thrombin, a key enzyme in the coagulation cascade.[1][2] However, its poor oral bioavailability necessitated the innovative design of dabigatran etexilate, a double prodrug engineered to enhance gastrointestinal absorption.[2][3] This strategic chemical modification allows the molecule to efficiently cross the intestinal barrier before undergoing a two-step enzymatic conversion to release the active dabigatran.[4]

The Activation Cascade: A Two-Step Enzymatic Conversion

The transformation of dabigatran etexilate into its active form, dabigatran, is a meticulously orchestrated process primarily mediated by carboxylesterases (CES).[4][5] This bioactivation is not a random event but a sequential hydrolysis that occurs in distinct anatomical locations.

Step 1: Intestinal Hydrolysis by Carboxylesterase-2 (CES2)

Following oral administration, dabigatran etexilate is rapidly absorbed in the gastrointestinal tract. The initial and crucial step in its activation is the hydrolysis of the carbamate ester moiety by intestinal carboxylesterase-2 (CES2).[4] This enzymatic reaction yields an intermediate metabolite known as M2.[4] The efficiency of this first step is paramount for the subsequent conversion to the active drug.[5]

Step 2: Hepatic Hydrolysis by Carboxylesterase-1 (CES1)

The intermediate metabolite, M2, is then transported to the liver, where it undergoes the second and final hydrolytic step. This reaction is catalyzed by hepatic carboxylesterase-1 (CES1), which cleaves the ethyl ester group to release the active dabigatran.[4] The sequential nature of this process, with CES2 acting in the intestine followed by CES1 in the liver, is critical for the complete and efficient bioactivation of the prodrug.[4][5]

Experimental Protocol: In Vitro Hydrolysis of Dabigatran Etexilate

This protocol outlines a method to investigate the sequential hydrolysis of dabigatran etexilate using human intestinal and liver microsomes.

Materials:

-

Dabigatran etexilate

-

Human intestinal microsomes

-

Human liver S9 fractions

-

Bis(4-nitrophenyl) phosphate (BNPP - a general carboxylesterase inhibitor)

-

Acetonitrile

-

Formic acid

-

LC-MS/MS system

Methodology:

-

Incubation Setup: Prepare incubation mixtures containing dabigatran etexilate and either human intestinal microsomes or human liver S9 fractions in a suitable buffer.

-

Sequential Hydrolysis:

-

Normal Sequence: Incubate dabigatran etexilate with human intestinal microsomes first. After a defined period, transfer an aliquot of the mixture to a new incubation containing human liver S9 fractions.

-

Reverse Sequence: Incubate dabigatran etexilate with human liver S9 fractions first, followed by incubation with human intestinal microsomes.

-

-

Inhibition Studies: To confirm the role of carboxylesterases, pre-incubate the microsomes and S9 fractions with BNPP before adding dabigatran etexilate.

-

Sample Analysis: At various time points, quench the reactions by adding acetonitrile. Centrifuge the samples to precipitate proteins. Analyze the supernatant for the presence of dabigatran etexilate, the intermediate M2, and the active dabigatran using a validated LC-MS/MS method.

-

Data Analysis: Determine the kinetic parameters (Km and Vmax) for the formation of M2 and dabigatran in each enzymatic system. Compare the efficiency of dabigatran formation between the normal and reverse sequential hydrolysis experiments.

Molecular Mechanism of Action: Direct Thrombin Inhibition

Once activated, dabigatran exerts its anticoagulant effect by directly, competitively, and reversibly inhibiting thrombin (also known as Factor IIa).[1][6] Thrombin plays a central role in the coagulation cascade by catalyzing the conversion of fibrinogen to fibrin, which forms the meshwork of a blood clot.[2]

Dabigatran binds to the active site of the thrombin molecule, thereby blocking its enzymatic activity.[2][7] This inhibition is independent of antithrombin III and affects both free and fibrin-bound thrombin.[1][7] The ability to inactivate fibrin-bound thrombin is a significant advantage over indirect thrombin inhibitors like heparin, as it can prevent the propagation of existing clots.[7] Beyond preventing fibrin formation, dabigatran's inhibition of thrombin also interferes with thrombin-induced platelet aggregation.[1]

A noteworthy aspect of dabigatran's mechanism is its potential to indirectly enhance fibrinolysis, the process of clot breakdown.[2] By reducing thrombin-mediated inhibition of fibrinolysis, dabigatran may facilitate the dissolution of existing thrombi.[2] Recent studies have also suggested that dabigatran can inhibit the binding of thrombin to platelets, presenting a novel facet of its antithrombotic action.[8][9]

Pharmacokinetics and Pharmacodynamics: A Predictable Profile

The prodrug strategy and the specific mechanism of action of dabigatran result in a predictable pharmacokinetic and pharmacodynamic profile, a key advantage in clinical practice.

| Parameter | Value/Description | Citation(s) |

| Bioavailability | 3-7% | [3] |

| Time to Peak Plasma Concentration (Tmax) | ~2 hours | [10][11] |

| Plasma Half-life | 12-17 hours | [1][12] |

| Protein Binding | ~35% | [3] |

| Metabolism | Not metabolized by cytochrome P450 isoenzymes. | [6][10] |

| Excretion | Primarily renal (~80% as unchanged drug). | [10][13] |

Dabigatran exhibits a linear and dose-proportional pharmacokinetic profile.[3][11] Its anticoagulant effect, as measured by coagulation assays such as the activated partial thromboplastin time (aPTT) and thrombin time (TT), correlates well with its plasma concentration.[7][11] This predictable response allows for fixed-dose administration without the need for routine coagulation monitoring, a significant departure from the management of warfarin.[1][6]

Visualization of Key Mechanisms

To further elucidate the pharmacological processes, the following diagrams illustrate the metabolic activation pathway of dabigatran etexilate and its interaction with thrombin.

Caption: Metabolic activation pathway of dabigatran etexilate.

Caption: Mechanism of direct thrombin inhibition by dabigatran.

Conclusion

The pharmacological mechanism of dabigatran etexilate is a testament to the power of rational drug design. By employing a double prodrug strategy, this agent overcomes the challenge of poor oral bioavailability of its active moiety, dabigatran. The sequential enzymatic activation by intestinal CES2 and hepatic CES1 ensures efficient conversion to the active drug. Once formed, dabigatran acts as a potent and selective direct thrombin inhibitor, offering a predictable and effective anticoagulant effect without the need for routine monitoring. A thorough understanding of this intricate journey from prodrug to active inhibitor is essential for the continued development of novel anticoagulants and for optimizing the clinical use of this important therapeutic agent.

References

- Dabigatran Attenuates the Binding of Thrombin to Platelets—A Novel Mechanism of Action. (n.d.).

- What is the mechanism of action of Pradaxa (dabigatran)? - Dr.Oracle. (2025, May 17).

- Dabigatran (Pradaxa) - PMC - NIH. (n.d.).

- Dabigatran Etexilate | Circulation - American Heart Association Journals. (2011, April 5).

- Carboxylesterase-2 plays a critical role in dabigatran etexilate active metabolite formation. (2022, December 15).

- Clinical pharmacokinetics and pharmacodynamics of the oral direct thrombin inhibitor dabigatran etexilate - PubMed. (n.d.).

- The pharmacokinetics, pharmacodynamics and tolerability of dabigatran etexilate, a new oral direct thrombin inhibitor, in healthy male subjects - PubMed. (2007, May 15).

- Dabigatran Attenuates the Binding of Thrombin to Platelets—A Novel Mechanism of Action. (2024, November 25).

- Pharmacology, pharmacokinetics, and pharmacodynamics of dabigatran etexilate, an oral direct thrombin inhibitor - PubMed. (2009, September 15).

- Pharmacokinetics/Pharmacodynamics of Dabigatran... : Journal of Cardiovascular Pharmacology and Therapeutics - Ovid. (n.d.).

- Population pharmacokinetic analysis for dabigatran etexilate in Chinese patients with non-valvular atrial fibrillation - Frontiers. (2022, October 27).

- Identification of carboxylesterase-dependent dabigatran etexilate hydrolysis - PubMed - NIH. (2014, February 15).

- Metabolic fate and structure of dabigatran etexilate, BIBR 951, BIBR 1087, and dabigatran. (n.d.).

- CENTER FOR DRUG EVALUATION AND RESEARCH APPLICATION NUMBER: 22-512 CLINICAL PHARMACOLOGY AND BIOPHARMACEUTICS REVIEW(S) - accessdata.fda.gov. (2010, September 1).

- Metabolic hydrolysis of the double prodrug dabigatran etexilate to... - ResearchGate. (n.d.).

- Dabigatran - Wikipedia. (n.d.).

Sources

- 1. droracle.ai [droracle.ai]

- 2. Dabigatran (Pradaxa) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Identification of carboxylesterase-dependent dabigatran etexilate hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Carboxylesterase-2 plays a critical role in dabigatran etexilate active metabolite formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacology, pharmacokinetics, and pharmacodynamics of dabigatran etexilate, an oral direct thrombin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ahajournals.org [ahajournals.org]

- 8. ovid.com [ovid.com]

- 9. researchgate.net [researchgate.net]

- 10. Clinical pharmacokinetics and pharmacodynamics of the oral direct thrombin inhibitor dabigatran etexilate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The pharmacokinetics, pharmacodynamics and tolerability of dabigatran etexilate, a new oral direct thrombin inhibitor, in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Dabigatran - Wikipedia [en.wikipedia.org]

- 13. ovid.com [ovid.com]

Dabigatran etexilate propanoate solubility in organic solvents vs water

The following technical guide details the solubility profile of Dabigatran Etexilate, specifically addressing the "propanoate" nomenclature and its physicochemical behavior in aqueous versus organic media.

Executive Summary & Nomenclature Clarification

Dabigatran etexilate is a double prodrug designed to overcome the poor oral bioavailability of the active thrombin inhibitor, dabigatran. The term "Dabigatran etexilate propanoate" refers to the specific chemical structure of the prodrug, which contains an ethyl 3-(...)propanoate ester tail.[1]

-

The "Propanoate" Entity: This is the lipophilic free base (CAS: 211915-06-9).[1] It is a Class II compound in the Biopharmaceutics Classification System (BCS)—characterized by low water solubility and high permeability.[1][2][3][4][5]

-

The Pharmaceutical Form: To improve solubility, it is almost exclusively handled as the Mesylate Salt (Dabigatran etexilate mesylate).[1]

Key Insight: The solubility of this molecule is a function of pH-dependent protonation.[1] While the "propanoate" ester moiety grants the lipophilicity required to cross the intestinal membrane, it renders the molecule practically insoluble in water at neutral pH. This necessitates the use of organic solvents for synthesis/purification and acidic micro-environments (e.g., tartaric acid cores) for formulation.[1]

Physicochemical Profile

Molecular Drivers of Solubility

The solubility behavior of Dabigatran Etexilate is governed by two critical ionization centers and its hydrophobic tails.

| Feature | Chemical Moiety | Effect on Solubility |

| Lipophilicity (LogP ~3.8) | Hexyloxycarbonyl & Ethyl Propanoate | Drastically reduces water solubility; enhances solubility in non-polar organics (DCM, Acetone).[1][5] |

| Basic Center 1 (pKa ~4.0) | Benzimidazole | Protonates in strong acid (pH < 3), driving high aqueous solubility.[1][5] |

| Basic Center 2 (pKa ~6.7) | Pyridine/Amidine | Secondary protonation site; dictates solubility drop-off as pH approaches neutral.[1][5] |

Solubility Landscape: Organic vs. Aqueous

The following data synthesizes solubility limits for the Mesylate salt (standard reference) and the Free Base (Propanoate).[1][5]

Table 1: Comparative Solubility Data

| Solvent System | Solubility Classification | Approx. Concentration (mg/mL) | Mechanistic Note |

| Methanol | Freely Soluble | > 100 mg/mL | High dielectric constant + H-bonding capability solvates the polar core and lipophilic tails.[1][5] |

| Ethanol | Slightly Soluble | ~5 - 10 mg/mL | Reduced polarity compared to MeOH limits solvation of the mesylate salt lattice.[1] |

| DMSO / DMF | Soluble | > 10 mg/mL | Aprotic nature disrupts lattice energy effectively; ideal for stock solutions.[1][5] |

| Isopropanol | Sparingly Soluble | < 5 mg/mL | Steric hindrance and lower polarity reduce solubility.[1][5] |

| Acetone | Very Slightly Soluble | < 1 mg/mL | Poor interaction with the salt form; often used as an anti-solvent for crystallization.[1][5] |

| Ethyl Acetate | Practically Insoluble | Negligible | Used to wash away non-polar impurities during purification.[1][5] |

| Water (pH 1.2) | Soluble | > 50 mg/mL | Full protonation of the benzimidazole and pyridine rings.[1][5] |

| Water (pH 7.4) | Practically Insoluble | 0.003 mg/mL | Molecule exists as the neutral "propanoate" free base; precipitates immediately.[1][5] |

Mechanistic Visualization: The pH-Solubility Switch

The following diagram illustrates the "Solubility Switch" mechanism. The propanoate ester drives the molecule into the lipid phase (membrane), while the acidic environment drives it into the aqueous phase.[1]

Figure 1: The pH-dependent solubility switch of Dabigatran Etexilate.[1][5] The "Propanoate" ester functionality dictates the lipophilic behavior in neutral media, necessitating acidic conditions for aqueous solubilization.

Experimental Protocols

Protocol: Saturation Solubility Measurement (Shake-Flask Method)

Objective: Determine the thermodynamic solubility of Dabigatran Etexilate in various organic solvents.

Reagents:

Workflow:

-

Preparation: Add excess Dabigatran Etexilate solid (~50 mg) to 2 mL of the target solvent in a borosilicate glass vial.

-

Equilibration: Cap tightly and place in an orbital shaker-incubator at 25°C ± 0.5°C. Shake at 200 RPM for 24 hours.

-

Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (hydrophobic for organics) or PVDF (for aqueous).[1][5]

-

Dilution: Dilute the filtrate with the mobile phase (see HPLC method below) to fall within the linear calibration range.

-

Quantification: Analyze via HPLC-UV.

Analytical Method (HPLC-UV)

To accurately quantify the dissolved "propanoate" species, use the following validated parameters:

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 5 µm).[1][5]

-

Mobile Phase: Acetonitrile : 0.05M Potassium Phosphate Buffer (pH 3.[1][5]0) [40:60 v/v].[1][5]

-

Why pH 3.0? Ensures the drug remains stable and soluble during the run.[1]

-

-

Detection: UV at 225 nm (or 310 nm for higher specificity).[1][5]

-

Retention Time: Expect the Dabigatran Etexilate peak at ~10–12 minutes.[1][5]

Implications for Drug Development

Formulation Strategy (The "Acidic Core")

Because the propanoate ester renders the molecule insoluble at intestinal pH (6.8–7.4), simple oral tablets fail.[1]

-

Solution: The commercial formulation (Pradaxa) uses Tartaric Acid pellets coated with the drug.[1][2][5][6]

-

Mechanism: As water penetrates the capsule, the tartaric acid dissolves, creating a localized acidic micro-environment (pH < 3). This solubilizes the Dabigatran Etexilate Mesylate before it is released into the neutral intestinal fluid, creating a supersaturated solution that drives absorption.

Purification & Synthesis[7]

-

Crystallization: The differential solubility between Methanol (freely soluble) and Acetone/Ethyl Acetate (insoluble) is utilized for recrystallization.[1][5] Dissolve the crude reaction mixture in warm Methanol, then slowly add Ethyl Acetate to precipitate the pure Mesylate salt.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 135565674: Dabigatran Etexilate.[1][5] PubChem.[1][5] [Link]

-

European Medicines Agency (2023). Assessment Report: Dabigatran Etexilate Accord.[1][5][7] EMA/182457/2023.[1][5][7] [Link]

-

Human Journals (2020). To Develop and Validate RP-HPLC Method for Dabigatran Etexilate Mesylate in Bulk and Tablet Form. International Journal of Pharmacy & Pharmaceutical Research.[1][5] [Link]

Sources

- 1. Dabigatran Etexilate | C34H41N7O5 | CID 135565674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmaexcipients.com [pharmaexcipients.com]

- 3. Pharmaceutical Formulations Of Dabigatran [quickcompany.in]

- 4. tapellets.com [tapellets.com]

- 5. dabigatran etexilate - Wikidata [wikidata.org]

- 6. WO2015071841A1 - Complexes of dabigatran and its derivatives, process for the preparation thereof and pharmaceutical compositions containing them - Google Patents [patents.google.com]

- 7. ema.europa.eu [ema.europa.eu]

Metabolic Hydrolysis of Dabigatran Etexilate Propanoate to Active Dabigatran

Executive Summary

This guide details the metabolic activation of Dabigatran Etexilate (DE) (chemically described as dabigatran etexilate propanoate in its salt/ester form).[1] DE is a double prodrug designed to overcome the poor oral bioavailability of the active thrombin inhibitor, Dabigatran .

The activation process is a sequential, two-step hydrolysis mechanism driven exclusively by serine esterases—specifically Carboxylesterase 2 (CES2) in the intestine and Carboxylesterase 1 (CES1) in the liver.[1] Understanding this pathway is critical for drug development, as it bypasses Cytochrome P450 (CYP) metabolism, rendering the drug immune to typical CYP-mediated drug-drug interactions (DDIs) but susceptible to esterase-specific variability.[1]

Molecular Mechanism of Activation

The Double Prodrug Strategy

Dabigatran etexilate contains two hydrophobic moieties masking the polar groups of the active molecule to facilitate absorption:

-

Ethyl Ester (Propanoate moiety): Masks the carboxylate group.[1]

-

Hexyloxycarbonyl Carbamate: Masks the amidine group.[1]

Both moieties must be cleaved to release the active pharmaceutical ingredient (API).[1]

The Hydrolysis Pathway

The bioconversion is regionally distinct and enzyme-specific.

-

Step 1 (Intestinal): Absorption occurs in the gut.[1] High expression of CES2 in the intestinal mucosa preferentially hydrolyzes the carbamate moiety, forming the intermediate M2 (BIBR 1087) .

-

Step 2 (Hepatic): M2 enters the portal circulation and reaches the liver.[1] CES1 , abundant in hepatocytes, hydrolyzes the ethyl ester, converting M2 into active Dabigatran .[2]

Note: A minor pathway exists where CES1 in the liver hydrolyzes the ethyl ester of the parent DE first to form M1 (BIBR 951) . However, because oral absorption forces the drug through the CES2-rich intestine first, the M2 pathway is the dominant clinical route.

Pathway Visualization

The following diagram illustrates the specific enzymatic cleavage events.

Figure 1: The metabolic hydrolysis cascade of Dabigatran Etexilate. The dominant pathway (solid blue lines) involves sequential activation by CES2 followed by CES1.[1]

Enzymology & Kinetics

The efficiency of activation depends on the specific activity of CES isoforms. The data below synthesizes kinetic parameters from recombinant enzyme studies.

Kinetic Parameters (Recombinant Human Enzymes)

| Substrate Transformation | Enzyme | Site of Metabolism | Km (µM) | Vmax (pmol/min/mg) | Physiological Relevance |

| DE → M2 (BIBR 1087) | CES2 | Intestine | 5.5 ± 0.8 | 71.1 ± 2.4 | High Affinity. Critical first-pass step.[1] |

| DE → M1 (BIBR 951) | CES1 | Liver | 24.9 ± 2.9 | 676 ± 26 | High Capacity, but lower affinity than CES2.[1] |

| M2 → Dabigatran | CES1 | Liver | N/A* | Rapid | The final activation step in the liver. |

Note: While CES1 has a higher Vmax for the parent compound, the anatomical positioning of CES2 (intestine) ensures M2 is the primary intermediate entering the portal vein.

Genetic Variability (CES1)

Researchers must account for the CES1 rs2244613 polymorphism.[1]

-

Variant: Loss-of-function allele.

-

Impact: Carriers have lower CES1 activity, leading to reduced conversion of M2 to active Dabigatran. Paradoxically, this can lead to lower active drug levels (reduced efficacy) or accumulation of intermediates, depending on the balance of elimination. However, clinical data suggests lower trough concentrations of active dabigatran in carriers, potentially affecting stroke prevention efficacy [1].

Experimental Protocols

To study this pathway in vitro, a self-validating system using specific inhibitors and recombinant enzymes is required.[1]

Materials & Reagents

-

Substrate: Dabigatran Etexilate Mesylate (purity >98%).[1]

-

Enzyme Sources:

-

Inhibitors (for validation):

In Vitro Hydrolysis Workflow

This protocol is designed to distinguish between CES1 and CES2 activity.

Step 1: Incubation Setup[5]

-

Buffer: 100 mM Potassium Phosphate (pH 7.4). Note: Esterases are pH sensitive; do not use pH > 7.4 to avoid spontaneous chemical hydrolysis.

-

Pre-incubation: 5 min at 37°C.

-

Initiation: Add DE (Final conc: 1–10 µM). Keep organic solvent (DMSO) < 0.1% v/v to avoid inhibiting esterases.[1]

Step 2: Time-Course Sampling[1]

-

Sample at 0, 5, 10, 20, 30, and 60 minutes.

-

Quenching: Transfer aliquot into 2 volumes of ice-cold Acetonitrile containing Internal Standard (e.g., [13C6]-Dabigatran).

-

Centrifugation: 4000 rpm for 10 min at 4°C to pellet protein.

Step 3: Analysis (LC-MS/MS)[1][6]

-

Column: C18 Reverse Phase (e.g., Waters XSelect HSS T3).[1]

-

Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).[1]

-

Detection: Positive ESI MRM mode.

Workflow Visualization

Figure 2: Step-by-step experimental workflow for assessing metabolic stability and hydrolysis kinetics.

Clinical Translation & Integrity Checks

Self-Validating the System

To ensure your in vitro data predicts in vivo outcomes, apply these checks:

-

Mass Balance: The sum of DE + M1 + M2 + Dabigatran should remain constant (molar equivalent) throughout the incubation. Loss of mass suggests non-specific binding or alternative metabolic routes (rare).[1]

-

Inhibitor Profiling:

Drug-Drug Interaction (DDI) Implications

Since Dabigatran is not a CYP substrate, traditional CYP inhibition studies are irrelevant.[1] Instead, focus on:

-

P-gp Inhibitors: DE is a P-glycoprotein substrate.[1][7] Inhibitors (e.g., ketoconazole, verapamil) increase DE absorption, leading to higher active Dabigatran levels.

-

CES Inhibitors: Alcohol is a known CES inhibitor, but clinical studies suggest moderate alcohol consumption does not significantly alter Dabigatran hydrolysis [2].[1]

References

-

Dimatteo, C. et al. (2016).[1] Pharmacogenetics of dabigatran etexilate: interindividual variability in active metabolite levels. Thrombosis Research.[1] Link

-

Laizure, S.C. et al. (2014).[1] Identification of Carboxylesterase-Dependent Dabigatran Etexilate Hydrolysis. Drug Metabolism and Disposition.[1][2][5][8][9][10][11][12] Link

-

Blech, S. et al. (2008).[1][7] The Metabolism and Disposition of the Oral Direct Thrombin Inhibitor, Dabigatran, in Humans.[4][8][10][11][12] Drug Metabolism and Disposition.[1][2][5][8][9][10][11][12] Link

-

Shi, J. et al. (2016).[1] Impact of Endogenous Esterase Activity on In Vitro P-Glycoprotein Profiling of Dabigatran Etexilate. PLOS ONE.[1] Link

Sources

- 1. Dabigatran Etexilate | C34H41N7O5 | CID 135565674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Identification of carboxylesterase-dependent dabigatran etexilate hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of Carboxylesterase-Dependent Dabigatran Etexilate Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - JP [thermofisher.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Clinical pharmacokinetics and pharmacodynamics of the oral direct thrombin inhibitor dabigatran etexilate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ClinPGx [clinpgx.org]

- 10. inoncology.es [inoncology.es]

- 11. Physiologically‐based pharmacokinetics modeling to investigate formulation factors influencing the generic substitution of dabigatran etexilate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pharmacokinetics and pharmacodynamics of dabigatran etexilate, an oral direct thrombin inhibitor, are not affected by moderate hepatic impairment - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: Synthesis and Characterization of Dabigatran Etexilate n-Propyl Ester Impurity

Audience: Researchers, scientists, and drug development professionals.

Abstract

Dabigatran etexilate, an oral direct thrombin inhibitor, is a critical anticoagulant medication.[1][2] The control of impurities in the active pharmaceutical ingredient (API) is paramount to ensure its safety and efficacy, as mandated by regulatory bodies like the ICH.[1] This document provides a detailed protocol for the synthesis of a known process-related impurity, the n-propyl ester analogue of Dabigatran etexilate (also referred to as Dabigatran n-propyl ester). Understanding the synthesis and characterization of such impurities is essential for developing robust analytical methods, qualifying reference standards, and optimizing the manufacturing process to minimize their formation.[3][4] This guide explains the plausible origin of this impurity, offers a step-by-step synthetic procedure, and outlines the necessary analytical techniques for its characterization.

Introduction: The Significance of Impurity Profiling

Dabigatran etexilate (I) is a double prodrug that is rapidly converted in the body to its active form, dabigatran, a potent inhibitor of thrombin.[2][5] The manufacturing process of dabigatran etexilate mesylate is a multi-step synthesis involving several intermediates and reagents.[2] During this process, various impurities can be generated, including starting material-related, intermediate-related, and degradation products.[6]

The Dabigatran n-propyl ester impurity (II) is a process-related impurity that is structurally very similar to the parent drug molecule, differing only by the substitution of the ethyl ester with an n-propyl ester.[7] This subtle change can alter the physicochemical properties, bioavailability, and potentially the toxicological profile of the substance. Therefore, its synthesis and isolation are crucial for:

-

Analytical Method Validation: Serving as a reference standard to confirm the specificity and accuracy of chromatographic methods used for routine quality control.

-

Toxicological Assessment: Providing pure material for safety studies if the impurity is present at levels requiring qualification.

-

Process Optimization: Understanding its formation pathway helps chemists to modify reaction conditions to suppress its generation.[3][6]

Plausible Formation Pathway of the n-Propyl Ester Impurity

The origin of the n-propyl ester impurity is typically traced back to two main sources during the manufacturing process[7]:

-

Contamination of Starting Materials: The key intermediate, N-[3-amino-4-(methylamino)benzoyl]-N-2-pyridinyl-β-alanine ethyl ester, may contain its corresponding n-propyl ester analogue as an impurity. This contamination would then carry through the subsequent reaction steps to form the final n-propyl ester impurity of Dabigatran.[7]

-

Solvent Contamination: The use of isopropyl alcohol as a solvent for the isolation or purification of Dabigatran etexilate has been identified as a potential source. Commercial grades of isopropyl alcohol can contain small amounts of n-propanol (≤0.1%).[7] Under certain process conditions, transesterification could potentially occur, leading to the formation of the n-propyl ester.

The logical flow of impurity formation is visualized below.

Caption: Origin pathway of the Dabigatran n-propyl ester impurity.

Synthesis Protocol for Dabigatran n-Propyl Ester Impurity

This protocol describes the synthesis of the n-propyl ester impurity by reacting the key amidine intermediate with n-hexyl chloroformate. This approach mirrors the final step in the synthesis of Dabigatran etexilate itself.[8]

Materials and Reagents

| Reagent | CAS Number | M.W. ( g/mol ) | Notes |

| Ethyl 3-(2-((4-amidinophenylamino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate HCl | 141626-44-6 | 539.03 | Key Intermediate (Amidine Salt) |

| n-Hexyl chloroformate | 6092-54-2 | 164.63 | Acylating Agent |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | Base |

| Acetone | 67-64-1 | 58.08 | Solvent |

| Water (Deionized) | 7732-18-5 | 18.02 | Solvent |

| Ethyl Acetate | 141-78-6 | 88.11 | Extraction / Crystallization Solvent |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | Extraction Solvent |

Synthetic Workflow Diagram

Caption: Step-by-step workflow for the synthesis of the impurity.

Step-by-Step Procedure

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, add the n-propyl amidine intermediate (1.0 eq) and potassium carbonate (3.0 eq).

-

Dissolution: Add a mixture of acetone and water (e.g., 4:1 v/v) to the flask and stir until all solids are dissolved.

-

Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.

-

Reagent Addition: Dissolve n-hexyl chloroformate (1.2 eq) in acetone and add it to the dropping funnel. Add the solution to the reaction mixture dropwise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Work-up: Once the reaction is complete, add deionized water to quench the reaction.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (DCM) or ethyl acetate (3x volumes).

-

Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude solid can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane. Alternatively, recrystallization from a suitable solvent system like ethyl acetate/hexane can be performed to yield the pure Dabigatran n-propyl ester impurity.

Analytical Characterization

To confirm the identity and purity of the synthesized compound, a suite of analytical techniques should be employed.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is essential to determine the purity of the synthesized impurity and to resolve it from Dabigatran etexilate and other related substances.[9][10]

| Parameter | Recommended Conditions |

| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm)[11] |

| Mobile Phase | Gradient elution with: A: Ammonium acetate buffer (pH 5.5; 10 mmol L⁻¹) B: Acetonitrile[11] |

| Flow Rate | 1.0 mL/min[11] |

| Detection | UV at a specified wavelength (e.g., 225 nm or 315 nm) |

| Column Temp. | 30 °C |

| Expected Result | The n-propyl ester impurity is expected to have a slightly longer retention time than Dabigatran etexilate due to its increased hydrophobicity. The purity should be ≥98% for use as a reference standard. |

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized impurity.

-

Technique: Electrospray Ionization (ESI) is commonly used.[11]

-

Expected m/z: The expected mass-to-charge ratio for the protonated molecule [M+H]⁺ of the n-propyl ester impurity (C₃₅H₄₃N₇O₅) would be approximately 642.34. This is 14 mass units higher than that of Dabigatran etexilate (C₃₄H₄₁N₇O₅, [M+H]⁺ ≈ 628.32), corresponding to the additional CH₂ group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are definitive techniques for structural elucidation.

-

¹H NMR: The key difference in the proton NMR spectrum compared to Dabigatran etexilate will be the signals corresponding to the n-propyl ester group. One would expect to see a triplet for the terminal methyl group (~0.9 ppm), a sextet for the middle methylene group (~1.6-1.7 ppm), and a triplet for the methylene group attached to the ester oxygen (~4.0-4.1 ppm), replacing the characteristic quartet and triplet of the ethyl ester group.

-

¹³C NMR: The carbon signals for the n-propyl group will also be distinct from the ethyl group signals in the parent compound.

Conclusion

This application note provides a comprehensive guide for the synthesis and characterization of the Dabigatran n-propyl ester impurity. The successful synthesis and qualification of this impurity are vital for the quality control of Dabigatran etexilate API. By providing a pure reference standard, analytical scientists can develop and validate robust methods to ensure that drug batches comply with the stringent purity requirements set by global regulatory agencies, ultimately safeguarding patient health.[4][6]

References

-

Patel, J. K., & Vaishnav, R. (2025). Extrapolating Stability and Forced Degradation Studies of Dabigatran as per ICH Q1E Guidelines. Chemistry Research Journal, 10(4), 117-125. [Link]

-

Pessôa, M., Pires, V. M. R., & Martins, I. (2020). Main Degradation Products of Dabigatran Etexilate Evaluated by LC-UV and LC-ESI-MS, Degradation Kinetics and in vitro Cytotoxicity Studies. Journal of the Brazilian Chemical Society. [Link]

-

Nguyen, T., et al. (2015). Stability of Dabigatran Etexilate in Manufacturer's Blister Pack, Unit-Dose Packaging, and Community Pharmacy Blister Pack. The Canadian Journal of Hospital Pharmacy, 68(2), 111–116. [Link]

-

Devarasetty, S., et al. (2018). An improved process for the preparation of dabigatran etexilate mesylate and synthesis of its impurities. Der Pharma Chemica, 10(4), 127-148. [Link]

-

Reddy, U. R., et al. (2017). Synthesis, Characterization and Suppression of Impurities during Optimization of Dabigatran Etexilate. ResearchGate. [Link]

-

Wang, C., et al. (2014). Identification, Synthesis, and Strategy for the Reduction of Potential Impurities Observed in Dabigatran Etexilate Mesylate Processes. Organic Process Research & Development, 18(6), 736–742. [Link]

-

Borse, S. L., et al. (2019). Method development and validation of dabigatran etixilate mesylate by rp-hplc method and it. International Journal of Biomedical and Pharmaceutical Sciences, 8(4), 749-755. [Link]

- CN104356111A - Method for preparing dabigatran etexilate hydrolysis impurities.

-

Reddy, U. R., et al. (2017). Synthesis of potential impurities of dabigatran etexilate. Synthetic Communications, 47(14), 1323-1329. [Link]

-

Reddy, U. R., et al. (2017). Synthesis of potential impurities of dabigatran etexilate. Taylor & Francis Online. [Link]

-

European Medicines Agency. (2023). Dabigatran Etexilate Accord. EMA. [Link]

-

Do, B., et al. (2017). Identification of dabigatran etexilate major degradation pathways by liquid chromatography coupled to multi stage high-resolution mass spectrometry. Analytical Methods, 9(28), 4234-4243. [Link]

-

WO2018095166A1 - Preparation process for high-purity dabigatran etexilate. WIPO Patentscope. [Link]

-

Singh, K., et al. (2024). Synthetic Approaches toward Dabigatran Etexilate, an Oral Anticoagulant Drug. Organic Process Research & Development. [Link]

- US9688657B2 - Synthesis of dabigatran.

-

Ramachandran, D., et al. (2017). An Improved Process for Preparation of Dabigatran Etexilate Mesylate. ResearchGate. [Link]

-

EP 2978750 B1 - SYNTHESIS OF DABIGATRAN. European Patent Office. [Link]

- An Improved Process For The Synthesis Of Dabigatran And Its Intermedi

-

Mathad, V. T., et al. (2018). Facile Synthesis of Dabigatran Etexilate Mesylate, an Anticoagulant Drug, Using a Novel Synthon, N-Hexyl-4-nitrophenyl Carbonate. ACS Omega, 3(6), 6433–6443. [Link]

- WO2014178017A1 - Dabigatran etexilate impurity, process of its preparation, and its use as a reference standard.

- EP2522662A1 - Dabigatran etexilate and related substances, processes and compositions, and use of the substances as reference standards and markers.

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. ema.europa.eu [ema.europa.eu]

- 3. researchgate.net [researchgate.net]

- 4. tandf.figshare.com [tandf.figshare.com]

- 5. EP2522662A1 - Dabigatran etexilate and related substances, processes and compositions, and use of the substances as reference standards and markers - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. tandfonline.com [tandfonline.com]

- 8. An Improved Process For The Synthesis Of Dabigatran And Its [quickcompany.in]

- 9. chemrj.org [chemrj.org]

- 10. ijbpas.com [ijbpas.com]

- 11. scielo.br [scielo.br]

Application Note: Advanced HPLC Method Development for Dabigatran Etexilate Propanoate

Executive Summary

Dabigatran etexilate (DE) is a double-prodrug formulated to overcome the poor oral bioavailability of the active thrombin inhibitor, dabigatran. Chemically, it is identified as ethyl 3-[[2-[[4-(N-hexyloxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate .[1]

The critical challenge in HPLC method development for DE is the stability of the propanoate ester and hexyloxycarbonyl moieties. These ester bonds are susceptible to hydrolysis, converting the prodrug back into the active acid form (Dabigatran) or intermediate mono-esters prior to in vivo absorption.[2] Therefore, a robust analytical method must be "stability-indicating"—capable of resolving the intact propanoate ester parent from its hydrolytic degradants.

This guide details a validated, self-checking RP-HPLC protocol designed to separate DE from its key impurities (Impurity A, B, and C) with high resolution (

Physicochemical Context & Chromatographic Logic[1][2][3][4][5][6][7][8]

To develop a robust method, we must first understand the molecule's behavior in solution.

Solubility and pKa Profile

DE is a hydrophobic base.

-

pKa: The benzimidazole and pyridine rings impart basicity (pKa

4.0 and 6.7). -

Solubility: Highly pH-dependent. Soluble in acidic media (pH < 3.0) but precipitates in neutral/basic aqueous environments.

-

Implication: The mobile phase must be buffered at an acidic pH (3.0 – 5.0) to maintain solubility and ensure the basic nitrogens are protonated, preventing secondary interactions with residual silanols on the column stationary phase.

The Separation Strategy

-

Stationary Phase: A C18 (Octadecyl) column is required due to the high hydrophobicity of the etexilate tail.

-

Mobile Phase: A gradient is essential. Isocratic methods fail to elute the highly hydrophobic parent molecule and the polar hydrolytic impurities within a reasonable runtime.

-

Peak Shape Control: Due to the basic nitrogen atoms, peak tailing is a common failure mode. The use of Triethylamine (TEA) as a competing base or selecting a highly end-capped column (e.g., Inertsil ODS-3V or Symmetry C18) is critical.

Experimental Workflow Visualization

The following diagram outlines the logical flow for developing and validating this specific method.

Figure 1: Logical workflow for optimizing the separation of basic, hydrophobic prodrugs.

Detailed Analytical Protocol

This protocol is synthesized from pharmacopeial standards and validated stability-indicating studies [1, 2].

Instrumentation & Conditions

| Parameter | Specification | Rationale |

| HPLC System | Gradient System with PDA/UV Detector | Gradient required for wide polarity range of impurities. |

| Column | Inertsil ODS-3V (250 × 4.6 mm, 5 µm) or equivalent | "V" denotes validated end-capping, crucial for reducing silanol interactions with DE. |

| Column Temp | 25°C - 30°C | Ambient temperature preserves the stability of the ester bond during the run. |

| Flow Rate | 1.0 mL/min | Standard backpressure/efficiency balance. |

| Detection | UV @ 225 nm | Max absorption for the benzimidazole core; minimizes solvent cutoff noise. |

| Injection Vol | 10 µL | Standard load. |

Reagents and Mobile Phase Preparation[1]

Reagents:

-

Potassium Dihydrogen Phosphate (

), AR Grade. -

Acetonitrile (ACN), HPLC Grade.

-

Orthophosphoric Acid (85%).

-

Water (Milli-Q or equivalent).

Preparation:

-

Buffer Solution (Mobile Phase A): Dissolve 2.72 g of

in 1000 mL water. Adjust pH to 3.0 ± 0.05 using dilute orthophosphoric acid. Filter through 0.45 µm membrane.[3]-

Note: The low pH stabilizes the propanoate ester during chromatography.

-

-

Organic Phase (Mobile Phase B): 100% Acetonitrile.

-

Note: ACN is preferred over Methanol to reduce system backpressure and improve peak symmetry for this molecule.

-

Gradient Program

This gradient is designed to elute the polar hydrolytic degradants early, followed by the hydrophobic parent (DE).

| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Event |

| 0.0 | 80 | 20 | Equilibration |

| 5.0 | 80 | 20 | Isocratic Hold for polar impurities |

| 25.0 | 20 | 80 | Linear Ramp to elute Parent DE |

| 30.0 | 20 | 80 | Wash |

| 35.0 | 80 | 20 | Re-equilibration |

Standard & Sample Preparation

Diluent: Acetonitrile : Water (50:50 v/v).

-

Why? Pure water will not dissolve the hydrophobic DE; pure ACN may cause peak distortion upon injection into a high-aqueous mobile phase.

Stock Solution:

-

Weigh 25 mg of Dabigatran Etexilate Mesylate reference standard.

-

Transfer to 25 mL volumetric flask.

-

Add 15 mL Diluent, sonicate for 5 mins (keep temperature < 25°C).

-

Make up to volume (Conc: 1000 µg/mL).

Working Standard: Dilute Stock to 50 µg/mL for assay.

Degradation Pathway & Impurity Logic[2]

Understanding what you are separating is as important as the separation itself. DE degrades primarily via hydrolysis.

Figure 2: The hydrolytic cascade from Propanoate ester (Parent) to Free Acid (Active).

-

Retention Order:

-

Dabigatran (Free Acid): Most polar, elutes first (~4-6 min).

-

Intermediates: Elute mid-gradient.

-

Dabigatran Etexilate (Parent): Most hydrophobic, elutes last (~15-18 min).

-

Validation Parameters (Acceptance Criteria)

To ensure the method is trustworthy, it must meet these criteria (based on ICH Q2 guidelines) [3].

| Parameter | Acceptance Criteria |

| System Suitability | Tailing Factor < 2.0; Theoretical Plates > 2000. |

| Specificity | No interference at retention time of DE from blank or placebo. |

| Linearity | |

| Precision (RSD) | < 2.0% for 6 replicate injections.[4] |

| Resolution ( | > 2.0 between DE and nearest impurity peak. |

Troubleshooting Guide

Issue 1: Peak Tailing (> 2.0)

-

Cause: Interaction between the basic benzimidazole nitrogen and residual silanols on the column.

-

Fix: Ensure the column is "Base Deactivated" (BDS) or "End-capped". If problem persists, add 0.1% Triethylamine (TEA) to Mobile Phase A (adjust pH back to 3.0 after addition).

Issue 2: Retention Time Drift

-

Cause: pH fluctuation in the buffer.[2]

-

Fix: The phosphate buffer capacity at pH 3.0 is moderate. Ensure precise pH adjustment. Temperature fluctuations also impact the retention of the hydrophobic ester; ensure column oven is stable at 25°C.

Issue 3: "Propanoate" Hydrolysis during Prep

-

Cause: Sample solution left in autosampler too long or diluent became basic.

-

Fix: Keep autosampler temperature at 5°C. Ensure Diluent pH is neutral or slightly acidic.

References

-

Bernardi, R. M., et al. (2013).[3] "Development and validation of stability indicating HPLC method for estimation of Dabigatran Etexilate Mesylate in drug substance." International Journal of Bio-Pharma Research.[4] 1

-

Sreenivas, N., et al. (2015).[3] "Validation of stability-indicating reverse phase HPLC method for the determination of related substances in dabigatran etexilate." Scholars Research Library. 3

-

ICH Harmonised Tripartite Guideline. "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation.

Sources

Solid-Phase Extraction of Dabigatran and its Prodrug: A Detailed Application Guide

This comprehensive guide provides detailed application notes and protocols for the solid-phase extraction (SPE) of dabigatran and its propanoate prodrug, dabigatran etexilate. Tailored for researchers, scientists, and drug development professionals, this document delves into the nuances of sample preparation, offering field-proven insights to ensure accurate and reliable quantification in biological matrices.

Introduction: The Analytical Challenge of Dabigatran